molecular formula C13H8FN3O2 B2586301 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1334487-94-3

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2586301
CAS No.: 1334487-94-3
M. Wt: 257.224
InChI Key: BLCHIFQAGVAART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 1334487-94-3) is a fused heterocyclic compound comprising a triazole ring fused to a pyridine core. The molecule features a 4-fluorophenyl substituent at position 3 and a carboxylic acid group at position 6, contributing to its distinct physicochemical properties. Its molecular formula is C₁₃H₈FN₃O₂, with a molecular weight of 257.22 g/mol .

Properties

IUPAC Name

3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-15-11-6-3-9(13(18)19)7-17(11)12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHIFQAGVAART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, forming the triazole ring fused to the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolo[4,3-a]pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in several studies. Its structural features make it suitable for targeting specific biological pathways.

  • Case Study: Anticancer Activity
    A study published in Nature highlighted the efficacy of triazolo-pyridine derivatives in inhibiting cancer cell proliferation. The compound demonstrated selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer drug candidate .

Research indicates that the compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies show that derivatives of triazolo-pyridine compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds have revealed their ability to mitigate oxidative stress in neuronal cells .

Material Science

The unique chemical structure of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has implications in material science:

  • Fluorescent Materials : Research has explored the use of triazole derivatives in developing fluorescent materials for sensors and imaging applications. Their photophysical properties make them suitable for such uses .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Pharmaceutical DevelopmentPotential anticancer agentSelective cytotoxicity against cancer cell lines
Biological ActivityAntimicrobial and neuroprotective effectsInhibition of bacterial growth; oxidative stress mitigation
Material ScienceDevelopment of fluorescent materialsSuitable for sensors and imaging applications

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors, modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

Substituent Variations at Position 3
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
3-Phenyl analog (CAS 933708-92-0) Phenyl C₁₃H₉N₃O₂ 239.24 Lacks fluorine; similar hydrophobicity but reduced electronegativity .
3-(2-Fluorophenyl) isomer (CAS 1272120-70-3) 2-Fluorophenyl C₁₃H₈FN₃O₂ 257.22 Fluorine at ortho position; steric effects may hinder binding interactions .
3-(4-Methoxyphenyl) analog (CAS 948007-55-4) 4-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 Electron-donating methoxy group; increased solubility in polar solvents .

Key Findings :

  • The 2-fluorophenyl isomer exhibits similar molecular weight but may face steric hindrance due to the ortho-substituent, reducing bioavailability .
  • The 4-methoxyphenyl analog’s electron-donating group increases polarity, which could improve aqueous solubility but reduce membrane permeability .
Modifications at Position 6 (Carboxylic Acid Derivatives)
Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Features
6-Acetate derivative (3a) Acetate C₁₄H₁₁N₃O₂ 276.08 Esterification reduces acidity; enhances lipophilicity for CNS penetration .
6-Formate derivative (3c) Formate C₁₃H₉N₃O₂ 257.22 Smaller ester group; intermediate polarity compared to acetate .

Key Findings :

  • The carboxylic acid group in the target compound offers hydrogen-bonding capabilities critical for target engagement, whereas ester derivatives (e.g., acetate) prioritize lipophilicity for tissue distribution .

Halogenation and Heterocyclic Saturation

Compound Name Modification Molecular Formula Molecular Weight (g/mol) Key Features
8-Bromo analog (CAS 139022-25-6) Bromine at position 8 C₇H₄BrN₃O₂ 242.03 Bromine increases molecular weight and steric bulk; potential for halogen bonding .
Hexahydro derivative (CAS 1432680-45-9) Saturated pyridine ring C₉H₁₀N₄O₃ 246.22 Partial saturation improves metabolic stability but reduces aromatic interactions .

Key Findings :

  • Saturated rings enhance conformational flexibility and metabolic resistance, though at the cost of π-π stacking interactions .

Substituent Electronic Effects

Compound Name Substituent Electronic Profile Impact on Properties
Target compound (4-fluorophenyl) Electron-withdrawing (F) Enhances electrophilicity; improves binding to electron-rich enzyme pockets .
3-Methyl analog (CAS 1031619-88-1) Electron-neutral (CH₃) Increases hydrophobicity; may enhance membrane permeability but reduce solubility .
3-(Difluoromethyl) analog Strongly electron-withdrawing Higher electronegativity; potential for enhanced target affinity but lower stability .

Key Findings :

  • The 4-fluorophenyl group balances electronegativity and stability, making it preferable in drug design over more extreme electron-withdrawing groups .

Biological Activity

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1334487-94-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure, which is known for its diverse biological activities. Its molecular formula is C13H8FN3O2C_{13}H_{8}FN_{3}O_{2}, and it has a molecular weight of approximately 257.22 g/mol.

Inhibition of Protein Kinases

One of the prominent biological activities of this compound is its inhibitory effect on various protein kinases. Specifically, it has shown potential as an inhibitor of the c-Met protein kinase, which is implicated in several cancers. The inhibition of c-Met can disrupt signaling pathways that promote tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved Effect
Protein Kinase Inhibitionc-MetInhibition of tumor growth
Allosteric ModulationGABA-A ReceptorsModulation of neurotransmitter activity
BACE-1 InhibitionAmyloid Precursor ProteinPotential role in Alzheimer’s treatment

GABA-A Receptor Modulation

Research indicates that derivatives of this compound may act as allosteric modulators of GABA-A receptors. This modulation can enhance the inhibitory effects of GABA in the central nervous system, potentially offering therapeutic benefits for anxiety and seizure disorders.

BACE-1 Inhibition

The compound has also been studied for its ability to inhibit β-secretase (BACE-1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease. By inhibiting BACE-1, this compound could play a role in reducing amyloid plaque formation.

Study on c-Met Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of various triazole derivatives in inhibiting c-Met. The research demonstrated that modifications to the triazole structure could enhance potency and selectivity against cancer cell lines (PubMed ID: 15771431) .

Neuropharmacological Assessment

In another study focused on neuropharmacological effects, compounds similar to this compound were evaluated for their impact on GABA-A receptor modulation. Results indicated significant anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves cyclization of precursor heterocycles followed by functional group modifications. For example, analogous triazolo-pyridine esters (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) are synthesized via condensation reactions, followed by hydrolysis to the carboxylic acid . Key optimization steps include:

  • Reagent stoichiometry : Adjusting molar ratios of reactants (e.g., 4-fluorophenyl derivatives and pyridine-based intermediates) to minimize side products.
  • Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Maintaining 80–100°C during cyclization to balance reaction rate and selectivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .

Advanced: What computational strategies predict the compound’s binding affinity to kinase targets?

Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations can model interactions with kinase ATP-binding pockets. For example:

  • Target selection : Prioritize kinases with conserved hinge regions (e.g., CDK2, EGFR) based on structural homology to triazolo-pyridine scaffolds .
  • Docking parameters : Use the triazolo-pyridine core as a rigid body and sample fluorophenyl/carboxylic acid conformations to identify low-energy poses.
  • Free-energy calculations : MM/GBSA or MM/PBSA methods quantify binding energy contributions from hydrophobic (fluorophenyl) and hydrogen-bonding (carboxylic acid) interactions .
    Validation via in vitro kinase assays (e.g., ADP-Glo™) is critical to confirm computational predictions .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the triazolo-pyridine core (e.g., δ 8.5–9.0 ppm for aromatic protons) and 4-fluorophenyl substituents (δ 7.2–7.8 ppm). Compare to reference spectra of analogous compounds (e.g., ethyl triazolo-pyridine carboxylate) .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ (calculated for C₁₃H₈FN₃O₂: 265.06) and fragmentation patterns.
  • FT-IR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Advanced: How does fluorophenyl substitution impact pharmacokinetic (PK) properties?

Methodological Answer:

  • Lipophilicity : Fluorine increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing solubility.
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life .
  • Acid dissociation (pKa) : The carboxylic acid group (pKa ~2.5–3.5) affects ionization state and bioavailability. Use potentiometric titration or capillary electrophoresis for measurement .

Basic: What are the key considerations for ensuring compound stability during storage?

Methodological Answer:

  • Storage conditions : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the carboxylic acid .
  • Solvent selection : Avoid DMSO for long-term storage due to hygroscopicity; use anhydrous acetonitrile or ethanol .
  • Stability monitoring : Periodic LC-MS analysis (e.g., every 6 months) to detect degradation products (e.g., decarboxylated derivatives) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core modifications : Replace the triazolo-pyridine with triazolo-thiadiazine to assess ring size impact on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-fluorophenyl position to enhance kinase inhibition .
  • Carboxylic acid bioisosteres : Replace –COOH with tetrazole or acyl sulfonamide to improve oral bioavailability .
    Validate SAR via in vitro assays (e.g., IC₅₀ determination) and crystallography (e.g., co-crystal structures with target kinases) .

Basic: What analytical methods quantify the compound in biological matrices?

Methodological Answer:

  • HPLC-UV : C18 column (5 µm, 150 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution), λ = 254 nm .
  • LC-MS/MS : MRM transitions m/z 265→247 (carboxylic acid) and m/z 265→173 (triazolo-pyridine fragment) for plasma samples .
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to minimize matrix effects .

Advanced: How can polymorph screening improve formulation development?

Methodological Answer:

  • Screening methods : Use solvent evaporation (ethanol, acetone) or slurry conversion (water/IPA) to identify stable polymorphs .
  • Characterization : PXRD (e.g., Form I: 2θ = 12.5°, 18.7°) and DSC (melting endotherm ~220–230°C) to differentiate crystalline forms .
  • Bioavailability : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) to select optimal forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.